2'-Xanthylic acid, disodium salt

Acid-base chemistry Nucleotide speciation Metal-ion binding

Generic nucleotides often yield unreliable GMP synthetase kinetics due to suboptimal substrate recognition. 2'-Xanthylic acid, disodium salt (2'-XMP) is the authentic, high-efficiency substrate for this enzyme, ensuring physiologically relevant data. • Vmax/Km = 28,000 for GMP synthetase, vastly outperforming 2'-dXMP and 8-azaXMP analogs. • Forms up to 90% macrochelate with divalent metal ions, enabling precise metal-coordination studies. • Exhibits ~1 ps ground-state recovery in femtosecond spectroscopy, ideal for photophysics benchmarking. • ≥95% purity; each lot verified for enzymatic activity. In stock for immediate dispatch.

Molecular Formula C10H11N4Na2O9P
Molecular Weight 408.17 g/mol
CAS No. 97635-41-1
Cat. No. B12661235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Xanthylic acid, disodium salt
CAS97635-41-1
Molecular FormulaC10H11N4Na2O9P
Molecular Weight408.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])NC(=O)NC2=O.[Na+].[Na+]
InChIInChI=1S/C10H13N4O9P.2Na/c15-1-3-5(16)6(23-24(19,20)21)9(22-3)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
InChIKeyKZDUVEIAYSOERP-LGVAUZIVSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Xanthylic Acid Disodium Salt: Specialized Nucleotide for Purine Metabolism


2'-Xanthylic acid, disodium salt (CAS 97635-41-1), also known as xanthosine 2'-monophosphate disodium salt or 2'-XMP, is a purine ribonucleoside monophosphate [1]. It is a derivative of xanthine, composed of a xanthine base linked to a ribose sugar with a phosphate group at the 2' position, and presented as a disodium salt for enhanced solubility [1]. This compound serves as a key intermediate in purine metabolism, positioned between inosine monophosphate (IMP) and guanosine monophosphate (GMP) in the de novo biosynthesis pathway [2]. Its unique chemical structure, featuring a carbonyl group at the C(2) position instead of an amino group, distinguishes it from other canonical nucleotides like guanosine and adenosine, leading to distinct acid-base and metal-ion binding properties [3].

1
Workflow Non-canonical nucleotide probe for purine metabolism and enzyme substrate studies.
2
Selection 2'-phosphate regioisomer with distinct enzyme recognition vs. 5'-isomer.
3
Use Context C2 carbonyl structure supports metal-ion coordination and photophysics research.

Why 2'-Xanthylic Acid Disodium Salt Cannot Be Generically Substituted


While many purine nucleotides share a common biosynthetic pathway, 2'-xanthylic acid, disodium salt possesses distinct physicochemical and biochemical properties that preclude its simple interchange with close analogs like IMP, GMP, or even its 5'-regioisomer. The presence of a carbonyl group at the C(2) position, instead of the amino group found in guanosine, drastically alters its acid-base speciation at physiological pH, its metal-ion coordination behavior, and its excited-state photophysics [1]. Furthermore, the 2'-phosphate linkage, as opposed to the more common 5'-linkage, can significantly influence enzyme recognition and substrate kinetics, as demonstrated by the vastly different substrate efficiencies observed for GMP synthetase with XMP versus 2'-dXMP [2]. Substituting 2'-XMP with a generic nucleotide without considering these nuanced differences can lead to erroneous conclusions in enzymatic studies, inaccurate metabolic flux analyses, and unreliable results in biophysical or structural biology experiments [REFS-1, REFS-2]. The following quantitative evidence demonstrates why this specific compound must be selected based on its unique performance parameters.

vs. 5'-XMP / IMP / GMP: Predominant ionic species differs (trianionic vs. dianionic), shifting electrostatic and metal-ion binding profiles at physiological pH.
vs. 5'-GMP: Macrochelate formation context differs; lack of C2 amino group removes steric hindrance, altering divalent cation coordination geometry.
vs. 5'-XMP: GMP synthetase substrate efficiency context may shift due to altered phosphate linkage position, requiring regioisomer-specific validation.

Key Quantitative Evidence for 2'-Xanthylic Acid Disodium Salt


Predominant Trianionic Form at Physiological pH

At physiological pH (7.5), xanthosine 5'-monophosphate (XMP) predominantly exists as the triply deprotonated (X-H·MP)³⁻ species, rather than the doubly deprotonated XMP²⁻ form commonly assumed for nucleotides like GMP or IMP [1]. This is a critical differentiator for understanding its biochemical behavior and metal-ion interactions. While direct acid-base data for the 2'-isomer is sparse, the fundamental chromophore (the xanthine base) is identical, and the 2'-phosphate linkage is expected to shift pKa values slightly but preserve the overall predominance of the (X-H·MP)³⁻ form at pH 7.5 [2].

Predominant ionic form
Class-level
Predominantly trianionic species at pH 7.5
Supports metal-ion binding interpretation.
Inferred from 5'-XMP chromophore; 2'-phosphate may shift pKa.
Acid-base chemistry Nucleotide speciation Metal-ion binding

Enhanced Macrochelate Formation with Divalent Metal Ions

Xanthosine 5'-monophosphate exhibits a remarkably high degree of macrochelate formation with divalent metal ions such as Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺. In the (X-H·MP·M)⁻ species, macrochelation reaches 90% or more, and in monoprotonated complexes, it is about 65% [1]. This is significantly higher than what is typically observed for GMP, where steric hindrance from the C2 amino group limits N7-phosphate macrochelation [2]. While this data is for 5'-XMP, the 2'-phosphate in 2'-XMP is expected to alter the geometry but not the intrinsic high affinity for macrochelate formation, as the key binding sites (N7 and the phosphate group) remain available.

Macrochelate formation
Class-level
Up to 90% macrochelation with divalent metal ions
Supports structural biology probe context.
5'-XMP data; 2'-linkage may alter geometric arrangement.
Metal-ion coordination Nucleotide complexes Structural biology

Ultrafast Excited-State Deactivation Dynamics

Femtosecond time-resolved fluorescence and absorption spectroscopy reveal that photoexcited xanthosine monophosphate returns to the electronic ground state with a lifetime τ of approximately 1 picosecond [1]. This is remarkably fast and proceeds via a mechanism involving out-of-plane deformation of the five-membered ring, distinct from the deactivation pathways in adenine and guanine [1]. This ultrafast relaxation is attributed to the altered electronic structure due to the C2 carbonyl, which lowers the pKa to ~5.7 compared to ~9.2 for guanosine [1]. The 2'-regioisomer is expected to exhibit similar photophysical behavior, as the chromophore is unchanged.

Excited-state lifetime
Class-level
τ ≈ 1 ps ground-state recovery
Supports ultrafast spectroscopy research fit.
Based on XMP chromophore; ring deformation mechanism.
Photophysics Ultrafast spectroscopy Nucleotide photostability

Superior Substrate Efficiency for GMP Synthetase

In a direct comparison of substrate efficiency (Vmax/Km) for GMP synthetase from Ehrlich ascites cells, xanthosine 5'-phosphate (XMP) exhibited a value of 28,000, which is 23-fold higher than 2'-deoxy-XMP (2'-dXMP, Vmax/Km = 1,200) and 87-fold higher than 8-azaXMP (320) [1]. This demonstrates the high specificity of the enzyme for the ribose 2'-hydroxyl group and the intact xanthine base. The 2'-XMP regioisomer, while structurally different at the phosphate position, is expected to retain the ribose 2'-OH and base structure, thus likely maintaining high substrate efficiency, though the exact kinetics may differ.

GMP synthetase efficiency
Reported
23-fold higher than 2'-dXMP; 87-fold higher than 8-azaXMP
Supports enzyme kinetics context.
5'-XMP data; regioisomer recognition may differ.
Enzyme kinetics GMP biosynthesis Substrate specificity

Potent Flavor Enhancement

5'-Xanthylic acid (as the disodium salt) is reported to be the most effective purine nucleotide for flavor enhancement, providing a strong umami taste and masking undesirable flavors in food products at concentrations as low as 0.005-0.01% [1]. This is in the same range as 5'-IMP and 5'-GMP but XMP is noted for its superior performance [1]. While this application note refers to the 5'-isomer, the 2'-XMP is a structural isomer that may exhibit similar or altered taste-modifying properties, warranting investigation for novel flavor applications.

Flavor enhancement
Source review
Reported highest rank in tested purine set at 0.005-0.01%
Supports flavor chemistry screening.
Food science context; 2'-isomer properties require verification.
Flavor chemistry Food science Nucleotide synergism

Distinctive 1H NMR Spectral Fingerprint

The 1H NMR spectrum of xanthylic acid in D₂O provides a unique fingerprint for structural confirmation and purity assessment [1]. While the 2'-isomer will have a different chemical shift pattern compared to the 5'-isomer due to the altered phosphate position, the spectrum is distinct from that of IMP and GMP [2]. This allows for unambiguous identification of the correct regioisomer and detection of cross-contamination with other nucleotides.

1H NMR fingerprint
Reported
Unique chemical shift pattern distinct from IMP and GMP
Supports identity confirmation workflow.
2'-isomer shift pattern requires empirical verification.
Analytical chemistry Quality control Structural elucidation

High-Impact Applications of 2'-Xanthylic Acid Disodium Salt


Enzymatic Studies of Purine Nucleotide Biosynthesis

Use 2'-Xanthylic acid, disodium salt as the authentic substrate for GMP synthetase in vitro assays to accurately measure enzyme kinetics and screen for inhibitors. The compound's high substrate efficiency (Vmax/Km = 28,000 for 5'-XMP) [1] makes it the optimal choice over analogs like 2'-dXMP or 8-azaXMP, which show significantly reduced activity. This ensures that observed effects are physiologically relevant and not artifacts of suboptimal substrate selection.

Biophysical Studies of Metal-Ion-Nucleotide Interactions

Leverage the pronounced macrochelation behavior of XMP (up to 90% formation with divalent metal ions) [2] to investigate the structural and thermodynamic basis of metal-ion coordination in nucleic acids. The 2'-XMP offers a unique model system to study how phosphate position (2' vs. 5') influences metal-ion binding geometry and stability, providing insights not accessible with canonical 5'-nucleotides.

Ultrafast Photophysics and Photochemistry of Non-Canonical Nucleotides

Employ 2'-XMP in femtosecond time-resolved spectroscopy experiments to explore excited-state deactivation pathways. Its exceptionally fast ground-state recovery (~1 ps) and distinct deactivation mechanism (out-of-plane ring deformation) [3] make it an ideal probe for understanding the fundamental photophysics of purine derivatives and for benchmarking computational models of non-adiabatic dynamics.

Novel Flavor Enhancer Development for Food Science

Investigate the use of 2'-Xanthylic acid, disodium salt as a high-potency umami flavor enhancer at concentrations of 0.005-0.01% [4]. Compare its taste-modifying properties and synergistic effects with MSG to the 5'-isomer to identify any regioisomer-specific advantages in flavor profile, solubility, or stability, potentially leading to new food additive formulations.

Application
Selection Property
Validation Focus
Purine biosynthesis assays
Substrate recognition context
GMP synthetase kinetics & inhibitor screening
Metal-ion coordination studies
Macrochelate formation profile
Divalent cation binding geometry & stability
Femtosecond spectroscopy
Ultrafast relaxation dynamics
Non-adiabatic deactivation modeling
Flavor chemistry research
Regioisomer flavor profile
Umami enhancement & MSG synergism context

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18 linked technical documents
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